molecular formula C27H42O B1245895 (9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one

(9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one

Cat. No.: B1245895
M. Wt: 382.6 g/mol
InChI Key: TTXJJFWWNDJDNR-IUVLWAHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholesta-3,5-dien-7-one is a cholestanoid.

Scientific Research Applications

Structural Analysis and Molecular Properties

  • The compound, under different systematic names, has been studied for its structural characteristics. For instance, studies have reported on its crystal structure, highlighting the orientations of peripheral groups and conformations of its rings. Such structural analyses contribute to a deeper understanding of its chemical properties and potential applications (Ketuly et al., 2010).

Derivatives and Modifications

  • Research has explored various derivatives of this compound, examining their structure and biological relevance. For example, androsterone derivatives have been studied for their potential as inhibitors in biological processes, highlighting the importance of understanding the compound’s derivatives (Djigoué et al., 2012).

Potential Therapeutic Applications

  • Some studies have synthesized and evaluated the biological activity of derivatives related to this compound, highlighting its potential in medical and pharmaceutical applications. For example, liver X receptor agonists have been synthesized from related compounds, indicating possible applications in regulating cholesterol metabolism (Ching, 2013).

Applications in Analyzing Molecular Interactions

  • The compound’s structure has been utilized in studies focusing on molecular interactions, such as hydrogen bonding and electrostatic properties. These studies provide insights into the compound’s behavior in different environments and its potential applications in materials science or drug design (Shahid et al., 2017).

Properties

Molecular Formula

C27H42O

Molecular Weight

382.6 g/mol

IUPAC Name

(9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C27H42O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h6,11,17-19,21-23,25H,7-10,12-16H2,1-5H3/t19-,21-,22+,23+,25?,26+,27-/m1/s1

InChI Key

TTXJJFWWNDJDNR-IUVLWAHFSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2C(=O)C=C4[C@@]3(CCC=C4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC=C4)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one
Reactant of Route 2
(9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one
Reactant of Route 3
(9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one
Reactant of Route 4
(9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one
Reactant of Route 5
(9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one
Reactant of Route 6
(9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-7-one

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